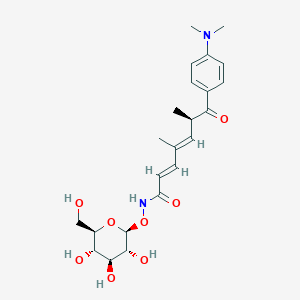

Trichostatin C

Vue d'ensemble

Description

La trichostatine C est un composé naturel dérivé de la fermentation de la bactérie Streptomyces. Elle appartient à la famille des trichostatines, qui comprend d'autres composés tels que la trichostatine A. La trichostatine C est connue pour ses puissants effets inhibiteurs sur les désacétylases d'histones, ce qui en fait un outil précieux dans la recherche épigénétique et la thérapie anticancéreuse .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La trichostatine C peut être synthétisée par une série de réactions chimiques à partir de précurseurs facilement disponibles. La synthèse implique généralement la formation d'un squelette d'heptadiènamide, suivie de l'introduction d'un groupe diméthylamino et d'un fragment glucopyrannosyle. Les étapes clés incluent:

- Formation du squelette d'heptadiènamide par une série de réactions de condensation et de réduction.

- Introduction du groupe diméthylamino par substitution nucléophile.

- Attachement du fragment glucopyrannosyle par des réactions de glycosylation .

Méthodes de production industrielle : La production industrielle de la trichostatine C implique la fermentation de Streptomyces dans des conditions contrôlées. Le bouillon de fermentation est ensuite soumis à des procédés d'extraction et de purification pour isoler la trichostatine C. Le composé purifié est ensuite caractérisé et testé pour son activité biologique .

Analyse Des Réactions Chimiques

Types de réactions : La trichostatine C subit diverses réactions chimiques, notamment :

Oxydation : La trichostatine C peut être oxydée pour former les dérivés oxo correspondants.

Réduction : La réduction de la trichostatine C peut produire des formes réduites ayant une activité biologique modifiée.

Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels dans la molécule de trichostatine C.

Réactifs et conditions courants :

Oxydation : Des oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Des nucléophiles tels que des amines ou des thiols peuvent être utilisés en conditions basiques.

Produits majeurs :

- Dérivés oxydés ayant des propriétés biologiques modifiées.

- Formes réduites avec des changements potentiels d'activité.

- Analogues substitués avec des groupes fonctionnels divers .

4. Applications de la recherche scientifique

La trichostatine C a un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : Utilisée comme outil pour étudier les effets de l'inhibition des désacétylases d'histones sur l'expression génique et la structure de la chromatine.

Biologie : Employée dans la recherche sur la différenciation cellulaire, l'apoptose et la régulation du cycle cellulaire.

Médecine : Étudiée pour son potentiel en tant qu'agent anticancéreux en raison de sa capacité à induire l'apoptose et à inhiber la prolifération cellulaire.

Industrie : Utilisée dans le développement de nouveaux agents thérapeutiques ciblant les modifications épigénétiques.

5. Mécanisme d'action

La trichostatine C exerce ses effets principalement par l'inhibition des désacétylases d'histones. En inhibant ces enzymes, la trichostatine C empêche la suppression des groupes acétyles des protéines histones, conduisant à une structure de chromatine ouverte et à une expression génique accrue. Ce mécanisme est crucial pour son activité anticancéreuse, car il peut induire l'expression de gènes pro-apoptotiques et inhiber la prolifération des cellules cancéreuses .

Composés similaires :

Trichostatine A : Un autre membre de la famille des trichostatines ayant une activité inhibitrice similaire sur les désacétylases d'histones.

Vorinostat : Un inhibiteur de désacétylase d'histones synthétique utilisé dans le traitement du lymphome cutané à cellules T.

Romidepsine : Un produit naturel ayant une activité inhibitrice sur les désacétylases d'histones, utilisé en thérapie anticancéreuse.

Unicité de la trichostatine C : La trichostatine C est unique en raison de sa structure spécifique, qui comprend un fragment glucopyrannosyle. Cette caractéristique structurale la distingue des autres composés de la trichostatine et contribue à son activité biologique distincte .

Applications De Recherche Scientifique

Anticancer Properties

TSC has emerged as a promising agent in cancer treatment due to its ability to inhibit HDAC activity, leading to the reactivation of silenced tumor suppressor genes and induction of apoptosis in cancer cells.

- Mechanism of Action : TSC inhibits HDACs, resulting in increased acetylation of histones, which enhances gene expression related to cell cycle arrest and apoptosis. Specifically, TSC has shown to induce apoptosis via caspase 3/7 activation and arrest the cell cycle at the G2/M phase in various cancer cell lines, including lung and bladder cancers .

- Efficacy Against Cancer Cell Lines : In studies involving human lung cancer (A549) and urothelial bladder cancer (J82) cell lines, TSC exhibited IC50 values of 6.24 μM and 4.16 μM, respectively. In breast cancer cell lines (SK-BR-3), TSC demonstrated an even lower IC50 value of 0.60 μM, indicating its potent anticancer activity .

Synergistic Effects with Other Agents

TSC has been shown to work synergistically with DNA methyltransferase (DNMT) inhibitors like decitabine, enhancing its anticancer effects.

- Combination Therapy : When combined with decitabine, the IC50 value for TSC decreased significantly from 18.1 μM to 0.16 μM in J82 cells. This combination demonstrated a strong synergistic effect, with a combination index (CI) below 1, confirming enhanced cytotoxicity compared to either agent alone .

- Mechanistic Insights : The synergistic effect is attributed to the downregulation of the tyrosine kinase receptor Axl and upregulation of pro-apoptotic proteins such as Bim and p21 when TSC is used alongside DNMT inhibitors .

Epigenetic Modulation

TSC's role extends beyond direct anticancer applications; it also serves as a valuable tool for studying epigenetic modifications.

- Research Applications : Researchers have utilized TSC to investigate the role of HDACs in gene expression regulation and chromatin remodeling. Its ability to alter histone acetylation patterns makes it an essential compound for understanding epigenetic regulation in various biological contexts .

Comparative Pharmacological Properties

A comparative analysis of TSC and its analogs reveals varying degrees of efficacy and mechanisms:

| Compound | IC50 Values (μM) | Mechanism of Action | Notes |

|---|---|---|---|

| This compound | 0.60 - 6.24 | HDAC inhibition; apoptosis induction | Synergistic with DNMT inhibitors |

| Trichostatin A | Varies | Similar HDAC inhibition | More extensively studied than TSC |

| Entinostat | Varies | Selective HDAC inhibition | Used for specific types of cancers |

Case Studies and Research Findings

Several studies have documented the effectiveness of TSC in clinical and laboratory settings:

- Bladder Cancer Study : A study demonstrated that TSC not only inhibits cell proliferation but also induces apoptosis in bladder cancer cells through HDAC inhibition .

- Lung Cancer Research : In lung cancer models, TSC significantly reduced tumor growth when used alone or in combination with other agents, highlighting its potential as a therapeutic candidate .

Mécanisme D'action

Trichostatin C exerts its effects primarily through the inhibition of histone deacetylases. By inhibiting these enzymes, this compound prevents the removal of acetyl groups from histone proteins, leading to an open chromatin structure and increased gene expression. This mechanism is crucial for its anti-cancer activity, as it can induce the expression of pro-apoptotic genes and inhibit the proliferation of cancer cells .

Comparaison Avec Des Composés Similaires

Trichostatin A: Another member of the trichostatin family with similar histone deacetylase inhibitory activity.

Vorinostat: A synthetic histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.

Romidepsin: A natural product with histone deacetylase inhibitory activity, used in cancer therapy.

Uniqueness of Trichostatin C: this compound is unique due to its specific structure, which includes a glucopyranosyl moiety. This structural feature distinguishes it from other trichostatin compounds and contributes to its distinct biological activity .

Activité Biologique

Trichostatin C (TSC) is a potent histone deacetylase inhibitor (HDACi) derived from the fermentation of Streptomyces species. It shares structural similarities with Trichostatin A (TSA) and has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article delves into the biological activity of TSC, focusing on its mechanisms of action, effects on various cell types, and implications for cancer therapy.

TSC exerts its biological effects primarily through the inhibition of HDACs, leading to increased acetylation of histones and non-histone proteins. This process alters chromatin structure, thereby influencing gene expression and cellular processes such as apoptosis and cell cycle progression.

- Histone Acetylation : TSC significantly increases the acetylation levels of histones H3 and H4, which is crucial for transcriptional activation. The acetylation status is a marker for HDAC inhibition, which has been confirmed through Western blot analyses showing elevated levels of acetylated histones following TSC treatment .

- Induction of Apoptosis : TSC has been shown to induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases, particularly caspase 3/7, which are critical for the execution phase of apoptosis. In studies, TSC treatment resulted in a marked increase in caspase activity and subsequent cell death .

- Cell Cycle Arrest : TSC also causes cell cycle arrest at the G2/M phase. This was evidenced by flow cytometry analyses demonstrating a significant accumulation of cells in this phase after TSC treatment .

Efficacy Against Cancer Cell Lines

TSC has been tested across multiple cancer cell lines, showcasing its potential as an anti-cancer agent:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| A549 | 0.60 | HDAC inhibition, apoptosis induction |

| SK-BR-3 | 0.50 | G2/M arrest, increased acetylation |

| J82 | 0.45 | Caspase activation, upregulation of pro-apoptotic factors |

These findings indicate that TSC exhibits potent anti-cancer activity at low micromolar concentrations across different tumor types .

Synergistic Effects with DNMT Inhibitors

Recent research has highlighted the synergistic effects of TSC when combined with DNA methyltransferase (DNMT) inhibitors such as decitabine. The combination enhances anti-cancer efficacy by promoting apoptosis more effectively than either agent alone. This synergism is attributed to TSC's ability to upregulate transcription factors like FoxO1 and pro-apoptotic proteins such as Bim and p21 .

Case Studies

- Osteosarcoma Cells : In a study examining osteosarcoma cells, TSC treatment led to significant growth inhibition and apoptosis through the activation of the p53 signaling pathway. The results indicated that TSC could serve as a promising therapeutic agent against osteosarcoma by targeting HDAC activity .

- T-Cell Modulation : Another study explored the effects of TSA (and by extension TSC) on primary CD4+ T cells. It was found that TSA induces a decline in cytokine expression and promotes apoptotic death in activated T cells, suggesting potential applications in immunotherapy .

Key Observations

- Upregulation of Pro-Apoptotic Factors : Following treatment with TSC, there was a notable increase in pro-apoptotic markers such as Bim and p21.

- Downregulation of Tyrosine Kinase Receptor Axl : This downregulation may contribute to enhanced sensitivity of cancer cells to apoptosis.

- Cell Viability Reduction : In treated cells, viability decreased significantly compared to control groups, underscoring TSC's effectiveness as an anti-cancer agent .

Propriétés

IUPAC Name |

(2E,4E,6R)-7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxo-N-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhepta-2,4-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O8/c1-13(11-14(2)19(28)15-6-8-16(9-7-15)25(3)4)5-10-18(27)24-33-23-22(31)21(30)20(29)17(12-26)32-23/h5-11,14,17,20-23,26,29-31H,12H2,1-4H3,(H,24,27)/b10-5+,13-11+/t14-,17-,20-,21+,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECWTLGLNDDPGE-PIFXLSLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C(C)C=CC(=O)NOC1C(C(C(C(O1)CO)O)O)O)C(=O)C2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C(\C)/C=C/C(=O)NO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C(=O)C2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317397 | |

| Record name | Trichostatin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68676-88-0 | |

| Record name | Trichostatin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68676-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichostatin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068676880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichostatin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRICHOSTATIN C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K9Y0C8YN4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Trichostatin C and how does it affect cancer cells?

A1: this compound is an analogue of Trichostatin A and acts as a histone deacetylase (HDAC) inhibitor. [] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. By inhibiting HDACs, this compound promotes histone acetylation, resulting in a more relaxed chromatin structure and increased gene expression. [] This can lead to the reactivation of tumor suppressor genes and the inhibition of oncogenes, ultimately leading to cancer cell death. Studies have shown that this compound exhibits anti-cancer activity against lung and bladder cancer cell lines, inducing apoptosis and cell cycle arrest. []

Q2: How effective is this compound in inducing differentiation in Friend leukemic cells compared to other known inducers?

A3: this compound has been shown to effectively induce differentiation in Friend leukemic cells, which are known to be blocked at a late stage of erythropoiesis. [] While other chemical inducers like dimethylsulfoxide and hexamethylene bisacetamide (HMBA) exist, the research on this compound's specific efficacy compared to these inducers remains limited. [] Further investigations are needed to compare the potency and efficacy of this compound with other known inducers and elucidate its specific mechanism in driving Friend leukemic cell differentiation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.